3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a triazolopyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the triazolopyrimidine core through cyclization reactions.
- Introduction of the difluorophenyl group via cyclopropylation.
- Attachment of the tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl moiety through etherification.
- Incorporation of the propylthio group via thiolation.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to accelerate reactions.
- Optimization of temperature and pressure conditions.
- Implementation of purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the propylthio group may yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antiviral activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate conversion.
Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine derivatives: Compounds with similar core structures but different substituents.
Cyclopropyl-containing compounds: Molecules featuring cyclopropyl groups with various functional groups.
Difluorophenyl compounds: Compounds containing difluorophenyl groups with different core structures.
Uniqueness
This compound is unique due to its combination of a triazolopyrimidine core, difluorophenyl group, and cyclopropyl moiety, which may confer distinct biological and chemical properties.
Biological Activity
3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazolopyrimidine family, characterized by a fused triazole and pyrimidine structure. Its unique chemical properties make it a subject of extensive research for potential therapeutic applications, particularly in oncology and inflammation.
Chemical Structure and Properties
The molecular structure of 3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine can be represented as follows:
- Molecular Formula : C₁₄H₁₈F₂N₄O₃S
- Molecular Weight : Approximately 399.279 g/mol
The compound features various substituents that enhance its biological activity. Notably, it includes a cyclopropyl group and a propylthio moiety, which may contribute to its binding affinity with biological targets.
Biological Activities
Research indicates that compounds in the triazolo[4,5-d]pyrimidine class exhibit significant biological activities, including:
- Anticancer Properties : Several derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, studies have demonstrated the ability of these compounds to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Anti-inflammatory Effects : Compounds related to triazolo[4,5-d]pyrimidin-7-amine have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which play a pivotal role in inflammatory processes. This suggests potential applications in treating inflammatory diseases.
The mechanism of action for 3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine involves interactions with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases and enzymes involved in critical cellular pathways.
- Receptor Binding : Interaction studies indicate that it may bind to receptors associated with inflammatory responses and cancer progression.
Study on Anticancer Activity
A study investigated the effects of triazolo[4,5-d]pyrimidine derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer types, including breast and lung cancer cells. The mechanism was attributed to the inhibition of CDK activity, leading to cell cycle arrest and apoptosis.
Study on Anti-inflammatory Properties
Another research focused on the anti-inflammatory effects of triazolo[4,5-d]pyrimidine compounds. The findings revealed that these compounds effectively reduced the production of pro-inflammatory cytokines in vitro and showed promise in animal models of inflammation .
Comparative Analysis of Related Compounds
Compound Name | Structure | Notable Features |
---|---|---|
3H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-amine | Structure | Core structure with variations in substituents |
N-benzyl-3-(2-chlorobenzyl)-5-methyltriazolo[4,5-d]pyrimidin | Structure | Contains additional benzyl groups enhancing lipophilicity |
3-(2-chlorobenzyl)-N-hexyl-5-phenyltiazolo[4,5-d]pyrimidin | Structure | Variation in side chains affecting pharmacokinetics |
Properties
Molecular Formula |
C32H46F2N6O4SSi |
---|---|
Molecular Weight |
676.9 g/mol |
IUPAC Name |
3-[4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-N-[2-(3,4-difluorophenyl)cyclopropyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C32H46F2N6O4SSi/c1-9-14-45-30-36-28(35-22-16-19(22)18-10-11-20(33)21(34)15-18)25-29(37-30)40(39-38-25)23-17-24(27-26(23)43-32(5,6)44-27)41-12-13-42-46(7,8)31(2,3)4/h10-11,15,19,22-24,26-27H,9,12-14,16-17H2,1-8H3,(H,35,36,37) |
InChI Key |
KCBFXBVBKNVUFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCO[Si](C)(C)C(C)(C)C)NC5CC5C6=CC(=C(C=C6)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.